Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate typically involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can act as an agonist or antagonist at receptor sites . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate include:
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 5-Amino-1-(1-naphthyl)pyrazole-3-carboxylic acid
- 1-(1-Naphthyl)-3-aminopyrazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the naphthyl group and the ethyl ester group, which can impart distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-amino-1-naphthalen-1-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)13-10-15(17)19(18-13)14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQNAQOMIDRDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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